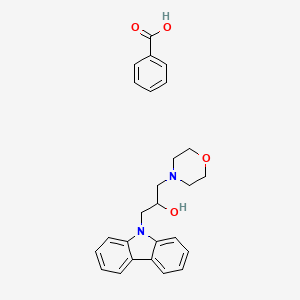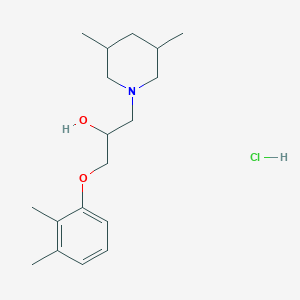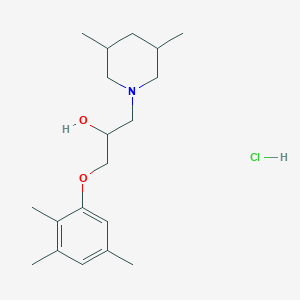![molecular formula C23H39Cl3N2O2 B6486606 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol CAS No. 1217708-23-0](/img/structure/B6486606.png)
1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives have been used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments . An X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The incorporation of the piperazine ring into biologically active compounds can be accomplished through a Mannich reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments . For instance, one of the compounds had a yield of 40%, melting point of 97–99°C, and specific rotation [α] 30 D: −8.80 (c = 1, EtOH) .Mecanismo De Acción
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it can inhibit the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions. This results in the alleviation of symptoms associated with these reactions.
Biochemical Pathways
The compound affects the biochemical pathway involving histamine and its H1 receptor. Histamine, when bound to the H1 receptor, triggers a cascade of reactions leading to inflammation and allergic responses. By inhibiting this interaction, the compound can prevent or reduce these responses .
Pharmacokinetics
Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and allergic responses. By inhibiting the action of histamine on the H1 receptor, the compound can alleviate symptoms such as itching, redness, swelling, and other allergic reactions .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential therapeutic applications, particularly given the interest in piperazine derivatives as potential drugs for a variety of disease states . Additionally, more research could be done to fully understand the mechanism of action of this compound and similar compounds .
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37ClN2O2.2ClH/c1-18-12-22(14-23(2,3)13-18)28-17-21(27)16-26-10-8-25(9-11-26)15-19-4-6-20(24)7-5-19;;/h4-7,18,21-22,27H,8-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGYGVDSIJWPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)



![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)
![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)


![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)

![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)
![2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486599.png)
![1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6486604.png)
![4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6486616.png)